Demegestone is a synthetic progestin, classified as a progesterone receptor agonist. It was primarily utilized in the treatment of luteal insufficiency, a condition where the body does not produce enough progesterone to support pregnancy. Demegestone was marketed under the brand name Lutionex in France but has since been discontinued. Its development and application were significant in the context of reproductive health, particularly in managing conditions related to hormonal imbalances.
Demegestone is categorized as a small molecule pharmaceutical compound. The DrugBank accession number for Demegestone is DB13857. It is recognized for its role as a progestin, which mimics the action of natural progesterone in the body, influencing various physiological processes related to reproduction and menstrual cycles .
The synthesis of Demegestone involves complex organic chemistry techniques typical of steroidal compounds. While specific synthesis routes are not detailed in the available literature, progestins are generally synthesized through multi-step processes that may include:
The synthesis must ensure high purity and yield, given the compound's application in therapeutic contexts.
Demegestone has a chemical formula of C21H28O2, with an average molecular weight of approximately 312.45 g/mol. The compound features a steroid backbone common to progestins, characterized by four fused rings.
These structural features contribute to its binding affinity for progesterone receptors and its biological activity .
Demegestone undergoes various chemical reactions typical of steroid compounds, including:
Demegestone acts primarily by binding to progesterone receptors in target tissues such as the uterus and breast. This action mimics natural progesterone's effects, leading to:
The agonistic activity at progesterone receptors is crucial for its therapeutic effects in managing luteal phase defects .
Demegestone exhibits several notable physical and chemical properties:
These properties are critical for understanding how Demegestone behaves in biological systems and its potential routes of administration .
While Demegestone is no longer marketed for clinical use, its classification as a progestin positions it within several scientific applications:
Demegestone (17α-methyl-19-norpregna-4,9-diene-3,20-dione) is a synthetic norpregnane progestin that functions as a highly potent and selective agonist of the progesterone receptor (PR). With a binding affinity of 230% relative to progesterone (set at 100%), demegestone exhibits significantly stronger PR activation than endogenous progesterone [1] [5]. Its potency is demonstrated in bioassays, where it shows 50 times the activity of progesterone in the Clauberg test (a classical assay measuring endometrial transformation) [1]. The ovulation-inhibiting dose is remarkably low at 2.5 mg/day, underscoring its strong progestational activity [1].
Demegestone’s selectivity profile reveals minimal off-target interactions:
Critically, demegestone is devoid of androgenic activity and instead exhibits antiandrogenic properties, making it distinct from androgenic progestins like levonorgestrel [1] [7]. Its major metabolite (21-hydroxydemegestone) retains moderate progestogenic activity (4× progesterone) but shows weak mineralocorticoid effects [1].
Table 1: Progesterone Receptor Binding Profile of Demegestone
Receptor | Relative Binding Affinity (%) | Functional Activity |
---|---|---|
Progesterone Receptor (PR) | 230 | Full agonist |
Androgen Receptor (AR) | 1 | Antiandrogenic |
Glucocorticoid Receptor (GR) | 5 | Antiglucocorticoid |
Mineralocorticoid Receptor (MR) | 1–2 | Not significant |
Estrogen Receptor (ER) | 0 | Inactive |
Demegestone influences steroid hormone metabolism through targeted modulation of enzymatic pathways. It undergoes extensive hepatic metabolism via hydroxylation at C1, C2, C11, and C21 positions, followed by A-ring aromatization after 1,2-dehydration [1] [5]. The primary metabolite, 21-hydroxydemegestone, is a biologically active progestin contributing to its overall efficacy [1].
While direct data on estrone sulfatase inhibition is limited in the available literature, demegestone’s structural features suggest potential interactions with enzymes in estrogen biosynthesis:
The metabolic clearance rate of demegestone is 20 L/h, with excretion primarily via urine, indicating efficient processing by hepatic and renal pathways [1].
Table 2: Metabolic Pathways and Enzyme Interactions of Demegestone
Metabolic Pathway | Key Enzymes | Biological Consequence |
---|---|---|
Hydroxylation | CYP450 isoforms (e.g., CYP3A4) | Generation of active metabolites (e.g., 21-hydroxydemegestone) |
A-ring aromatization | Phase II conjugating enzymes | Inactivation and urinary excretion |
Steroidogenic enzyme modulation | Potential estrone sulfatase | Possible reduction in bioactive estrogen levels |
Beyond classical genomic actions, demegestone likely engages in rapid non-genomic signaling through membrane-associated pathways. Although direct studies on demegestone are scarce, structurally related progestins (e.g., promegestone, trimegestone) activate key non-genomic effectors:
In reproductive tissues (e.g., endometrium), these pathways may explain demegestone’s efficacy in treating luteal insufficiency by enhancing stromal decidualization and glandular secretion independent of transcriptional regulation [1] [4]. Non-genomic signaling also enables coordination with genomic PR actions; for example, MAPK activation can phosphorylate PR co-regulators, amplifying transcriptional responses [4] [10].
Table 3: Non-Genomic Signaling Pathways Potentially Engaged by Demegestone
Pathway | Signaling Components | Biological Outcome |
---|---|---|
Calcium signaling | mPRs, GABAₐ receptors | Immediate modulation of cell excitability |
Kinase activation | Src, ERK1/2, PI3K/Akt | Cell proliferation, survival, differentiation |
Receptor crosstalk | EGFR, IGFR | Enhanced growth factor responses |
Table 4: Demegestone Compound Identifiers
Identifier Type | Value |
---|---|
CAS Number | 10116-22-0 |
PubChem CID | 3033892 |
IUPAC Name | (1S,3aS,3bS,11aS)-1-acetyl-1,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one |
Molecular Formula | C₂₁H₂₈O₂ |
Other Names | R-2453; RU-2453; 17α-Methyl-δ9-19-norprogesterone |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9